Diethyl 5-{[(4-fluorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 5-[2-(4-FLUOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of 2,4-DIETHYL 5-[2-(4-FLUOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves several steps. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Chemical Reactions Analysis
2,4-DIETHYL 5-[2-(4-FLUOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the thiophene ring can be substituted with various electrophiles.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Scientific Research Applications
2,4-DIETHYL 5-[2-(4-FLUOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: These compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the fabrication of various industrial materials.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 5-[2-(4-FLUOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2,4-DIETHYL 5-[2-(4-FLUOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Ritonavir: An antiretroviral drug with a thiazole ring structure.
These compounds share similar structural features but differ in their specific pharmacological activities and applications.
Properties
Molecular Formula |
C19H20FNO6S |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
diethyl 5-[[2-(4-fluorophenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C19H20FNO6S/c1-4-25-18(23)15-11(3)16(19(24)26-5-2)28-17(15)21-14(22)10-27-13-8-6-12(20)7-9-13/h6-9H,4-5,10H2,1-3H3,(H,21,22) |
InChI Key |
LIZJFDZCSCYYEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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